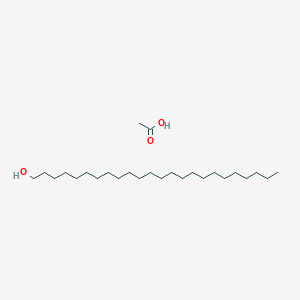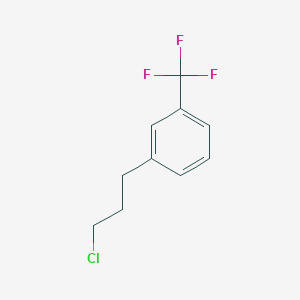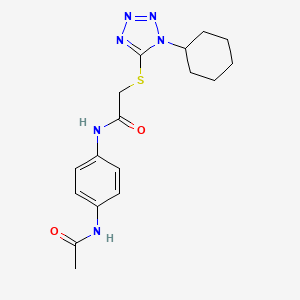
N-(4-Acetylamino-phenyl)-2-(1-cyclohexyl-1H-tetrazol-5-ylsulfanyl)-acetamide
Descripción general
Descripción
N-(4-Acetylamino-phenyl)-2-(1-cyclohexyl-1H-tetrazol-5-ylsulfanyl)-acetamide, also known as N-acetyl-4-aminophenyl-2-cyclohexyl-1H-tetrazole-5-sulfonamide (ACTS), is a novel, synthetic, small molecule compound that has been studied for its potential use in a variety of scientific research applications. ACTS has been found to be a potent and selective inhibitor of a variety of enzymes, and has been studied in both in vitro and in vivo models.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Compounds related to N-(4-Acetylamino-phenyl)-2-(1-cyclohexyl-1H-tetrazol-5-ylsulfanyl)-acetamide have shown significant in vitro antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Enterococcus faecalis, Klebsiella pneumoniae, and Escherichia coli. They also exhibit antifungal activity against Aspergillus fumigatus and Candida albicans (Devi, Shahnaz, & Prasad, 2022).
- Another study revealed that similar compounds displayed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, highlighting their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).
Anticancer Applications
- Some derivatives have been investigated for their anticancer activity, particularly against human lung adenocarcinoma cells. A specific compound showed high selectivity and notable apoptosis-inducing capability, though not as high as cisplatin, a standard in cancer treatment (Evren et al., 2019).
- Another research focused on the efficacy of quinoxaline derivatives, which include similar compounds, on cancer cell viability and proliferation. Several compounds in this category demonstrated inhibitory action on different cancer cells, with one showing the highest inhibitory action (El Rayes et al., 2022).
Cytotoxicity
- The cytotoxic properties of these compounds have been studied using various in vitro methods, including brine shrimp bioassay. Some derivatives were found to possess good cytotoxic activities, suggesting their potential use in developing new therapeutic agents (Devi, Shahnaz, & Prasad, 2022).
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-(1-cyclohexyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2S/c1-12(24)18-13-7-9-14(10-8-13)19-16(25)11-26-17-20-21-22-23(17)15-5-3-2-4-6-15/h7-10,15H,2-6,11H2,1H3,(H,18,24)(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEZKXBCHGJGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-N-{4-[(pyridin-2-ylamino)sulfonyl]-phenyl}acetamide](/img/structure/B3156106.png)
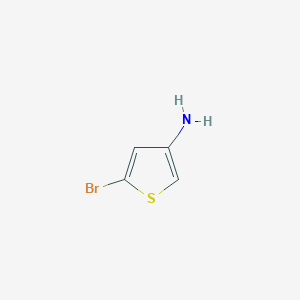
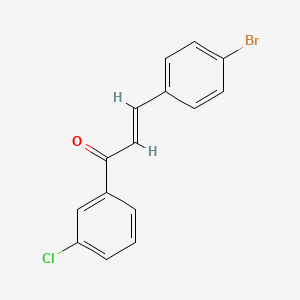
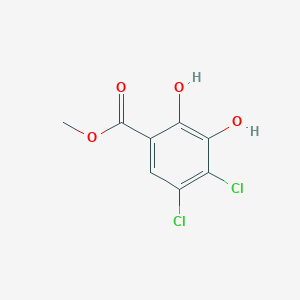

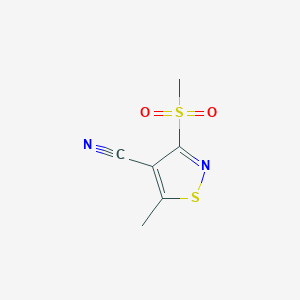

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]urea](/img/structure/B3156152.png)
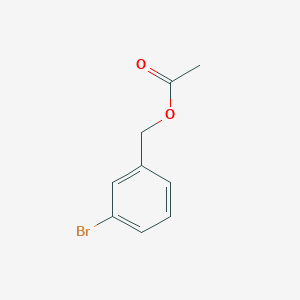
![2-[[4-[4-[(2-Carboxybenzoyl)amino]phenoxy]phenyl]carbamoyl]benzoic acid](/img/structure/B3156172.png)
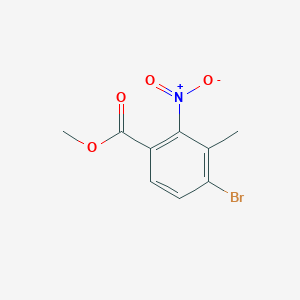
![Dichloro[(S)-(-)-2,2',6,6'-tetramethoxy-4,4'-bis(di(3,5-xylyl)phosphino)-3,3'-bipyridine][(1S,2S)-(-)-1,2-diphenylethylenediamine]ruthenium(II), min. 95%](/img/structure/B3156185.png)
